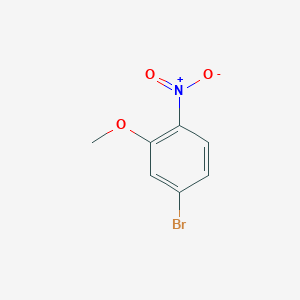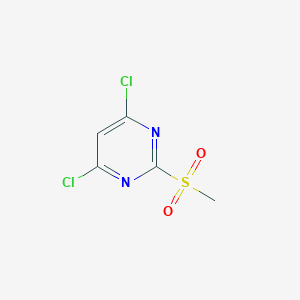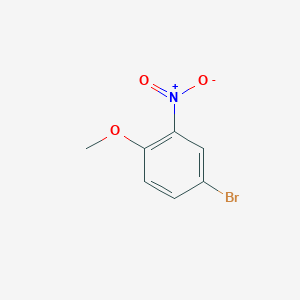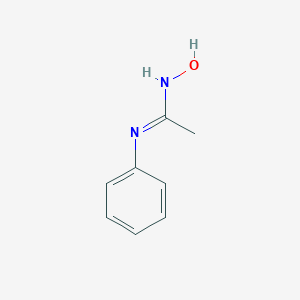
N-hydroxy-N'-phenylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-N'-phenylethanimidamide, also known as HPEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-hydroxy-N'-phenylethanimidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and the induction of apoptosis in cancer cells. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
N-hydroxy-N'-phenylethanimidamide has been shown to have biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the formation of metal ion complexes. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.
Vorteile Und Einschränkungen Für Laborexperimente
N-hydroxy-N'-phenylethanimidamide has several advantages and limitations for lab experiments. One advantage is its potential use in cancer treatment and enzyme inhibition. N-hydroxy-N'-phenylethanimidamide has been shown to have promising results in inhibiting the growth of cancer cells and inhibiting the activity of histone deacetylases. Another advantage is its use as a ligand for metal ion chelation, which can be used in catalysis and material science. However, one limitation is its low yield using current synthesis methods, which can limit its use in large-scale experiments. Another limitation is the lack of understanding of its mechanism of action, which can hinder its use in specific applications.
Zukünftige Richtungen
There are several future directions for research on N-hydroxy-N'-phenylethanimidamide. One direction is the development of more efficient synthesis methods to increase the yield of N-hydroxy-N'-phenylethanimidamide. Another direction is the investigation of its mechanism of action, which can lead to the development of more specific applications. Further research can also be done on its potential use in cancer treatment and enzyme inhibition, as well as its use as a ligand for metal ion chelation. Additionally, research can be done on the toxicity and safety of N-hydroxy-N'-phenylethanimidamide for potential medical applications.
In conclusion, N-hydroxy-N'-phenylethanimidamide is a chemical compound that has potential applications in various fields, including cancer treatment, enzyme inhibition, and metal ion chelation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-hydroxy-N'-phenylethanimidamide can lead to the development of more specific and efficient applications.
Synthesemethoden
N-hydroxy-N'-phenylethanimidamide can be synthesized using different methods, including the reaction of N-phenylethanimidamide with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. Another method involves the reaction of N-phenylethanimidamide with hydroxylamine-O-sulfonic acid in the presence of sodium bicarbonate and acetic acid. The yield of N-hydroxy-N'-phenylethanimidamide using these methods ranges from 60% to 80%.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-N'-phenylethanimidamide has been used in various scientific research applications, including cancer treatment, enzyme inhibition, and metal ion chelation. In cancer treatment, N-hydroxy-N'-phenylethanimidamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In enzyme inhibition, N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.
Eigenschaften
CAS-Nummer |
5661-30-3 |
|---|---|
Produktname |
N-hydroxy-N'-phenylethanimidamide |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N-hydroxy-N'-phenylethanimidamide |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11)9-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,9,10) |
InChI-Schlüssel |
JEQIXVBTQHSFPR-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)NO |
Kanonische SMILES |
CC(=NC1=CC=CC=C1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



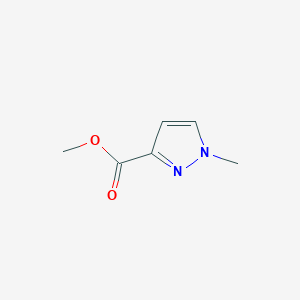
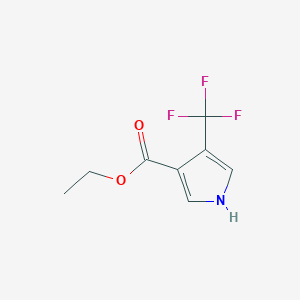
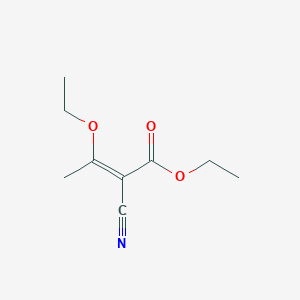
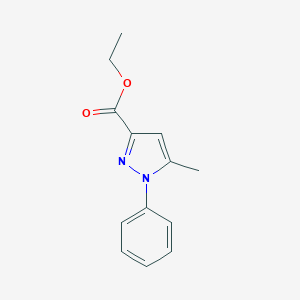
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
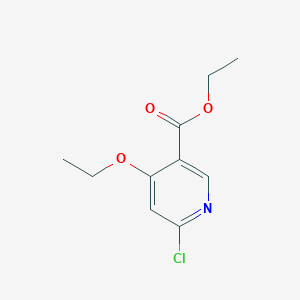
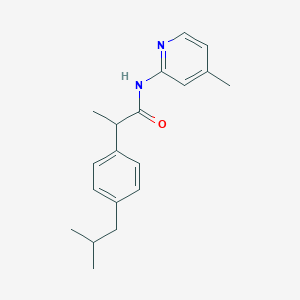
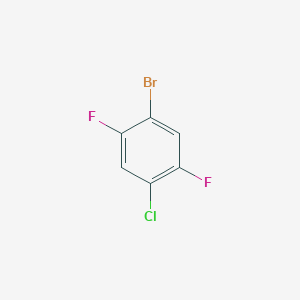
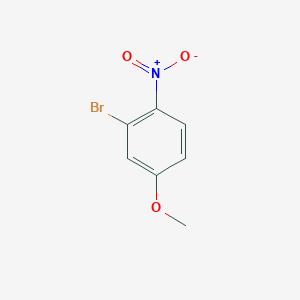
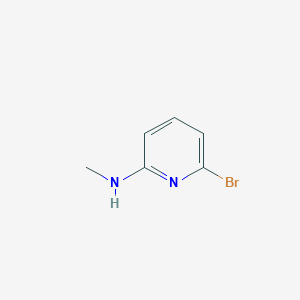
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
